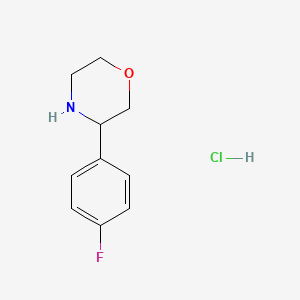![molecular formula C5H9ClN2O3S B2562747 2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide CAS No. 2260933-14-8](/img/structure/B2562747.png)
2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide is a synthetic organic compound with the molecular formula C4H8ClNO2S It is characterized by the presence of a chloroacetamide group and a dimethylsulfanylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide typically involves the reaction of chloroacetyl chloride with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
ClCH2COCl+(CH3)2NCSCl→ClCH2CON[(CH3)2S]+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the dimethylsulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Chloroacetic acid and dimethylthiocarbamoyl chloride.
科学研究应用
2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive chloroacetamide group.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of 2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide involves the reactivity of its functional groups. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethylsulfanylidene moiety can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
相似化合物的比较
Similar Compounds
2-Chloroacetamide: Lacks the dimethylsulfanylidene moiety, making it less reactive in certain redox reactions.
N,N-Dimethylthiocarbamoyl Chloride: Does not contain the chloroacetamide group, limiting its use in nucleophilic substitution reactions.
Sulfoxides and Sulfones: Oxidized derivatives of the dimethylsulfanylidene moiety, with different chemical and biological properties.
Uniqueness
This compound’s versatility and reactivity make it a valuable subject of study in both academic and industrial research settings.
属性
IUPAC Name |
2-chloro-N-[[dimethyl(oxo)-λ6-sulfanylidene]carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O3S/c1-12(2,11)8-5(10)7-4(9)3-6/h3H2,1-2H3,(H,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALXUVFVZIXUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)NC(=O)CCl)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
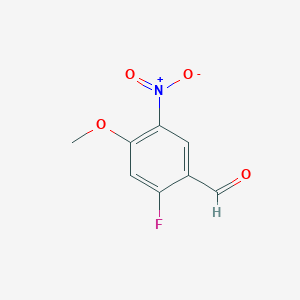
![2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B2562668.png)
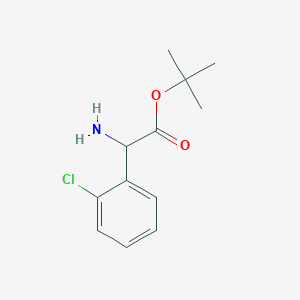
![5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2562671.png)
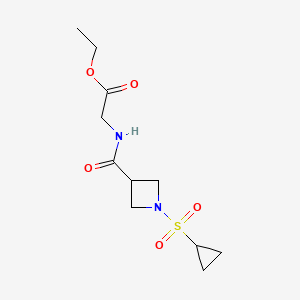
![ETHYL 2-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B2562675.png)
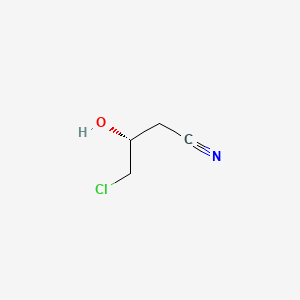
![9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2562678.png)
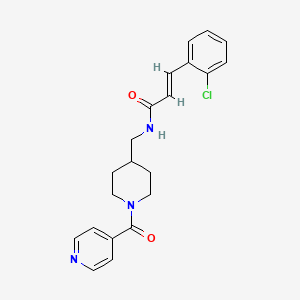
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2562682.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2562683.png)
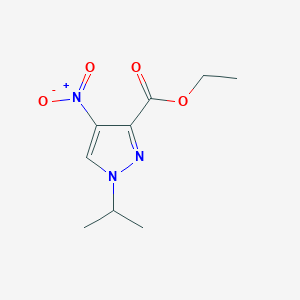
![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2562685.png)
